Eltoprazine

Vue d'ensemble

Description

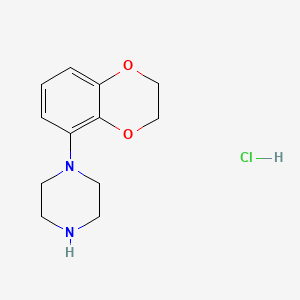

L’eltoprazine est un médicament sérotoninergique appartenant à la classe des phénylpipérazines. Il est principalement décrit comme un agent sérénique ou anti-agressif. Le composé agit comme un agoniste des récepteurs de la sérotonine 5-HT 1A et 5-HT 1B et comme un antagoniste du récepteur de la sérotonine 5-HT 2C . L’this compound a été étudiée pour son potentiel dans le traitement de l’agressivité, du trouble déficitaire de l’attention avec hyperactivité (TDAH), des troubles cognitifs et de la dyskinésie induite par les médicaments .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in studies involving serotonergic drugs.

Biology: Investigated for its effects on serotonin receptors and related biological pathways.

Medicine: Explored for treating conditions like aggression, ADHD, cognition disorders, and drug-induced dyskinesia

Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.

Mécanisme D'action

L’eltoprazine exerce ses effets en agissant sur les récepteurs de la sérotonine. Il fonctionne comme un agoniste des récepteurs de la sérotonine 5-HT 1A et 5-HT 1B et comme un antagoniste du récepteur de la sérotonine 5-HT 2C . Cette modulation des récepteurs de la sérotonine influence diverses voies neurotransmettrices, conduisant à ses effets thérapeutiques dans des conditions comme l’agressivité et la dyskinésie .

Analyse Biochimique

Biochemical Properties

Eltoprazine acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with various serotonin receptors indicates its role in biochemical reactions involving these receptors.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively block l-DOPA-induced dyskinesias in animal models of dopamine depletion . This suggests that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various serotonin receptors. As an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and an antagonist of the serotonin 5-HT 2C receptor, this compound can influence enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In experimental models, this compound has been found to be extremely effective in suppressing dyskinesia, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, a study found that this compound is extremely effective in suppressing dyskinesia in experimental models, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa .

Metabolic Pathways

Given its interactions with various serotonin receptors, it is likely that this compound is involved in metabolic pathways related to these receptors .

Transport and Distribution

Given its interactions with various serotonin receptors, it is likely that this compound is transported and distributed in a manner related to these receptors .

Subcellular Localization

Given its interactions with various serotonin receptors, it is likely that this compound is localized in areas of the cell where these receptors are present .

Analyse Des Réactions Chimiques

L’eltoprazine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs pour obtenir des dérivés réduits.

Substitution : L’this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence dans les études impliquant des médicaments sérotoninergiques.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et les voies biologiques associées.

Médecine : Exploré pour le traitement de conditions comme l’agressivité, le TDAH, les troubles cognitifs et la dyskinésie induite par les médicaments

Industrie : Applications potentielles dans l’industrie pharmaceutique pour développer de nouveaux agents thérapeutiques.

Comparaison Avec Des Composés Similaires

L’eltoprazine est étroitement liée à d’autres composés de phénylpipérazine tels que la fluprazine et la batoprazine, qui ont des activités sérotoninergiques similaires . L’this compound est unique dans son profil de récepteur spécifique et son potentiel thérapeutique. D’autres composés similaires incluent :

Fluprazine : Une autre phénylpipérazine avec une activité sérotoninergique.

Batoprazine : Similaire en structure et en fonction à l’this compound.

S-15535 : Un précurseur chimique de l’this compound avec une activité connexe.

L’unicité de l’this compound réside dans ses activités agonistes et antagonistes équilibrées à différents récepteurs de la sérotonine, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Méthodes De Préparation

La synthèse de l’eltoprazine implique la réaction de la 1-(2,3-dihydro-1,4-benzodioxin-5-yl)pipérazine avec des réactifs appropriés dans des conditions contrôlées . Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public, mais généralement, ces composés sont synthétisés par des réactions organiques en plusieurs étapes impliquant la formation du cycle pipérazine et la fonctionnalisation ultérieure.

Propriétés

IUPAC Name |

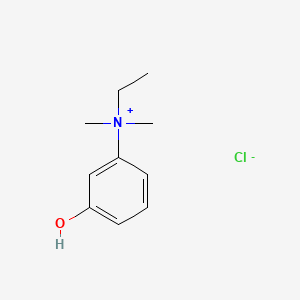

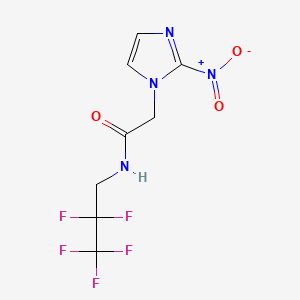

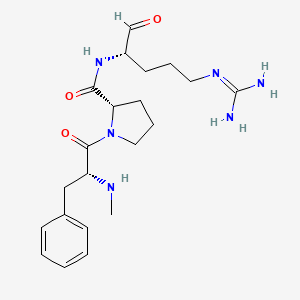

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHGCRWEHCIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98206-09-8 (hydrochloride) | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048425 | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98224-03-4 | |

| Record name | Eltoprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Eltoprazine's primary mechanism of action?

A1: this compound exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does this compound's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, this compound binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows this compound to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of this compound's interaction with serotonin receptors?

A3: this compound's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does this compound impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, this compound has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of this compound. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does this compound exhibit any catalytic properties or have applications in catalysis?

A7: this compound is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on this compound?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to this compound, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of this compound that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for this compound's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for this compound's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance this compound's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for this compound. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that this compound is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do this compound's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: this compound's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does this compound show a linear pharmacokinetic profile?

A18: Yes, studies have shown that this compound exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate this compound's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand this compound's interaction with serotonin receptors. [, ] For example, this compound has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study this compound's anti-aggressive effects?

A15: Various animal models have been used to investigate this compound's effects on aggression, including:

- Isolation-induced offensive aggression in mice: this compound demonstrates potent anti-aggressive activity in this model. []

- Social interaction in male mice: this compound specifically inhibits aggression without affecting social interaction or exploration. []

- Resident-intruder aggression in rats: this compound reduces offensive behavior specifically, leaving social interactions and exploration intact. []

- Colony aggression in rats: this compound reduces offensive behavior of both dominant and subordinate males against an intruder. []

- Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): this compound specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating this compound's therapeutic potential?

A16: Yes, this compound has been investigated in clinical trials for various indications, including:

- Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []

- L-DOPA-induced dyskinesia in Parkinson's disease: this compound has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does this compound exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding this compound's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of this compound's development?

A25: this compound was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into this compound's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in this compound research?

A19: Key milestones in this compound research include:

- Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []

- Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]

- Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

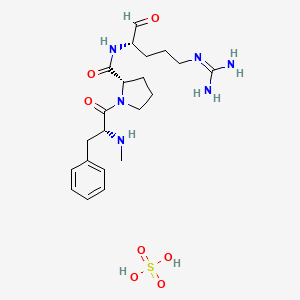

![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)

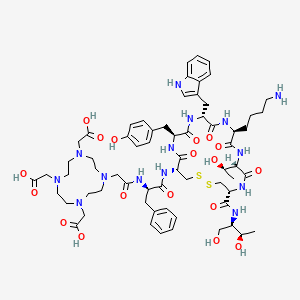

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)